molecular formula C16H17N3O2S B2413886 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 958587-24-1

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2413886
CAS No.: 958587-24-1
M. Wt: 315.39
InChI Key: OVHNWRVFTUEJNJ-UHFFFAOYSA-N
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Description

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Biological Activity

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 315.39 g/mol
  • IUPAC Name : this compound

Structural Representation

PropertyValue
Molecular FormulaC16H17N3O2S
Molecular Weight315.39 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have been shown to possess antifungal and antibacterial activities against various pathogens.

  • Antifungal Activity : In vitro studies demonstrated that related thieno[3,4-c]pyrazole compounds exhibited good inhibitory effects against fungi such as Candida albicans and Cryptococcus neoformans .
  • Antibacterial Activity : Similar compounds have also shown effectiveness against Gram-positive and Gram-negative bacteria. The structure of these compounds allows for interaction with microbial cell membranes, disrupting their integrity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing leakage and cell death.

Study 1: Antifungal Efficacy

A study published in PubMed evaluated the antifungal properties of thieno[3,4-c]pyrazole derivatives. The results indicated that certain derivatives had low minimum inhibitory concentrations (MICs), demonstrating their potential as novel antifungal agents .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of similar compounds against a panel of bacteria. The findings revealed that these compounds exhibited broad-spectrum activity with minimal cytotoxicity towards mammalian cells .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-4-2-3-5-14(10)19-15(17-16(20)11-6-7-11)12-8-22(21)9-13(12)18-19/h2-5,11H,6-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHNWRVFTUEJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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